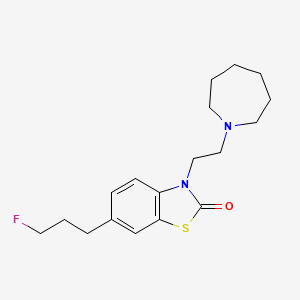
2(3H)-Benzothiazolone, 6-(3-fluoropropyl)-3-(2-(hexahydro-1H-azepin-1-yl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID30185082-Compound-57 is a small molecular drug that has been investigated for its potential therapeutic applications. It is known to interact with specific intracellular receptors and has shown promise in various preclinical studies .
Preparation Methods
The synthetic routes and reaction conditions for PMID30185082-Compound-57 involve multiple steps. One method includes using malic acid as a raw material, reacting it with alcohol or sulfate ester, followed by a reaction with haloethane to obtain an intermediate compound. This intermediate is then reacted with a halogenating reagent to produce PMID30185082-Compound-57 . Industrial production methods may involve similar multi-step synthesis processes, optimized for large-scale production.
Chemical Reactions Analysis
PMID30185082-Compound-57 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogenating agents like chlorine or bromine.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PMID30185082-Compound-57 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study reaction mechanisms and pathways.
Biology: It is investigated for its interactions with intracellular receptors and its effects on cellular processes.
Industry: It may be used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of PMID30185082-Compound-57 involves its interaction with specific intracellular receptors, such as the sigma intracellular receptor 2 (TMEM97). This interaction regulates various cellular processes, including cell survival, morphology, and differentiation. The compound may also play a role in regulating cellular cholesterol homeostasis and altering the activity of some cytochrome P450 proteins .
Comparison with Similar Compounds
PMID30185082-Compound-57 is unique in its specific interactions with intracellular receptors and its potential therapeutic applications. Similar compounds include:
ANAVEX 1007: Investigated for its potential in treating pancreatic cancer.
MIN-101: Investigated for its potential in treating schizophrenia.
CT1812: Investigated for its potential in treating Alzheimer’s disease.
These compounds share some similarities in their mechanisms of action and therapeutic targets but differ in their specific applications and molecular structures.
Properties
| 1350296-21-7 | |
Molecular Formula |
C18H25FN2OS |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
3-[2-(azepan-1-yl)ethyl]-6-(3-fluoropropyl)-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C18H25FN2OS/c19-9-5-6-15-7-8-16-17(14-15)23-18(22)21(16)13-12-20-10-3-1-2-4-11-20/h7-8,14H,1-6,9-13H2 |
InChI Key |
DNGYIBDXSUNKMV-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)CCN2C3=C(C=C(C=C3)CCCF)SC2=O |
Canonical SMILES |
C1CCCN(CC1)CCN2C3=C(C=C(C=C3)CCCF)SC2=O |
synonyms |
(18F)FTC-146 6-(3-fluoropropyl)-3-(2-(azepan-1-yl)ethyl)benzo(d)thiazol-2(3H)-one FTC-146 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






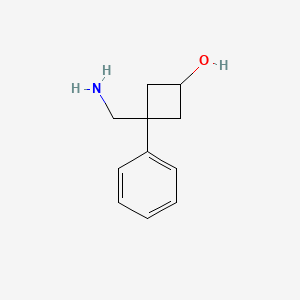

![N-[1-({5-[(3-acetylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B1651753.png)

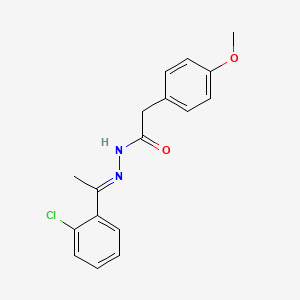
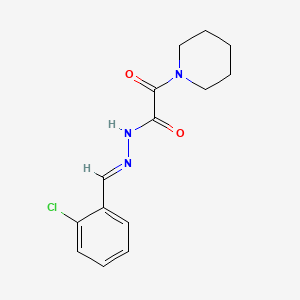
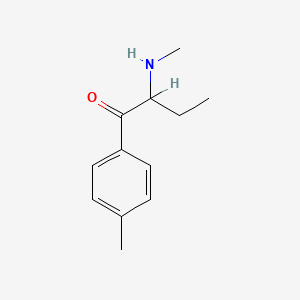
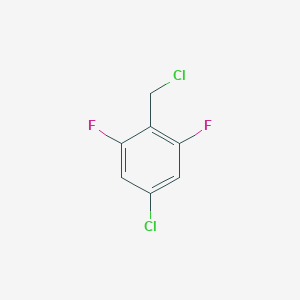
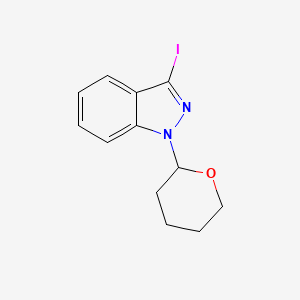
![N-ethyl-5-[(3-fluorophenoxy)methyl]-N-[(1-methylpyrrolidin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B1651766.png)
